molecular formula C6H4Cl2N2 B070624 4,5-Dichloro-1-prop-2-ynylimidazole CAS No. 175203-80-2

4,5-Dichloro-1-prop-2-ynylimidazole

Cat. No. B070624
M. Wt: 175.01 g/mol
InChI Key: XHUCTCULSMXPRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives often involves multi-step chemical reactions, employing various starting materials and conditions to introduce specific functional groups. For example, one-pot synthesis methods have been developed for trisubstituted imidazoles, indicating the efficiency and versatility of synthesis techniques in producing complex imidazole structures with high yields under mild conditions (Yugandar et al., 2016).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized using experimental (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques. These studies reveal important details about the geometry, electronic structure, and vibrational modes of the molecules, which are crucial for understanding their chemical behavior (Aayisha et al., 2019).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, influenced by their functional groups and electronic structure. For instance, reactions involving the imidazole ring can lead to the formation of complexes with metals, indicating the ligand properties of these compounds (Long et al., 1999).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting point, and crystalline structure, are often studied using X-ray crystallography and other analytical techniques. These properties are essential for the development of pharmaceuticals and materials with desired characteristics (Sharma et al., 2017).

Chemical Properties Analysis

Imidazole derivatives exhibit a range of chemical properties, including antioxidative and antimicrobial activities. These properties are explored through in vitro studies and molecular docking, highlighting the potential of these compounds in therapeutic applications (Grozav et al., 2014).

Scientific Research Applications

Molecular Structure and Biological Activity

  • 4,5-Dichloro-1-prop-2-ynylimidazole derivatives have been studied for their potential as antihypertensive agents, specifically as I1 imidazoline receptor agonists. Research employing various experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT, has elucidated the molecular structure and vibrational properties of these compounds. Studies also indicate the potential of these derivatives in exhibiting anti-hypertensive activity (Aayisha et al., 2019).

Anti-Cancer Research

  • Research into gold and silver carbene complexes containing 4,5-Dichloro-1-prop-2-ynylimidazole has shown promising results in anti-cancer research. These complexes have demonstrated the ability to interact with multiple intracellular targets such as human topoisomerases I and II and tubulin, indicating potential in multi-targeted anti-cancer therapies (Iacopetta et al., 2020).

Corrosion Inhibition

  • Imidazo[4,5-b] pyridine derivatives, closely related to 4,5-Dichloro-1-prop-2-ynylimidazole, have been evaluated for their effectiveness as corrosion inhibitors on mild steel. These studies involve a variety of analytical techniques, including weight loss measurements, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy, showing significant inhibition performance (Saady et al., 2021).

Antibacterial Agents

  • Compounds analog to 4,5-Dichloro-1-prop-2-ynylimidazole have been explored as antibacterial agents. Their structural features, including the presence of aryl rings and the imidazole NH, contribute to activity against bacteria like methicillin-resistant Staphylococcus aureus (MRSA) (Antolini et al., 1999).

Antimicrobial and Anticancer Properties

  • Studies on N-heterocyclic carbene silver complexes derived from 4,5-Dichloro-1-prop-2-ynylimidazole have shown notable antimicrobial and anticancer properties. These compounds have been tested against various bacterial strains and cancer cell lines, displaying significant activity (Patil et al., 2010).

Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes

  • Another class of Ag(I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole has been evaluated for anticancer activity against various human cancer cell lines. Preliminary in vivo studies have shown promising results, particularly against ovarian cancer (Medvetz et al., 2008).

Ferroelectric and Antiferroelectric Properties

  • Research on imidazole derivatives, including 5,6-dichloro-2-methylbenzimidazole, has revealed their potential in ferroelectric and antiferroelectric applications. These molecules exhibit high electric polarization and temperature robust ferroelectricity, making them candidates for lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

properties

IUPAC Name

4,5-dichloro-1-prop-2-ynylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2/c1-2-3-10-4-9-5(7)6(10)8/h1,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUCTCULSMXPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=NC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407857
Record name 4,5-dichloro-1-prop-2-ynylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-1-prop-2-ynylimidazole

CAS RN

175203-80-2
Record name 4,5-Dichloro-1-(2-propyn-1-yl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-dichloro-1-prop-2-ynylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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